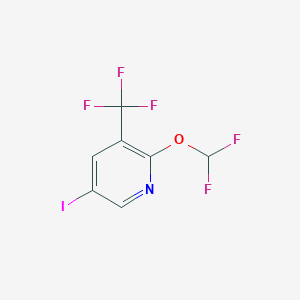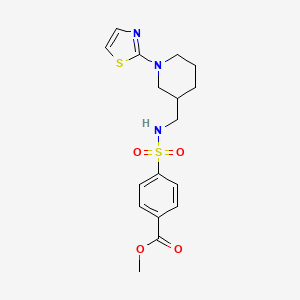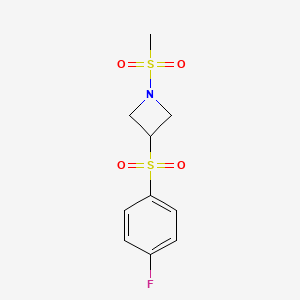![molecular formula C22H13FN2O3S B2621899 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 670268-46-9](/img/structure/B2621899.png)
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a thienopyrimidine derivative . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have shown a large range of biological activities, such as antibacterial, antifungal, antiparasitic, and antiviral properties .
Synthesis Analysis
The synthesis of thienopyrimidines often involves the use of versatile synthons for the preparation of thieno[3,2-d]pyrimidine . The general synthetic route involves reactions such as the Knoevenagel condensation of different salicylaldehydes and malanonitrile . More specific synthesis routes for similar compounds involve heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
Thienopyrimidines can be obtained in three different isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines . The structure of these compounds is often analyzed in relation to their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidines often involve reactions such as the Knoevenagel condensation . Other reactions may involve the use of phosphorus oxychloride (POCl3) and morpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on their specific structure . Information about these properties can often be found in databases such as PubChem .Mecanismo De Acción
The mechanism of action of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism and DNA replication, including topoisomerase II, thymidylate synthase, and dihydrofolate reductase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell proliferation, and the suppression of tumor growth in animal models. This compound has also been shown to have low toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, as well as for testing the efficacy of other anticancer drugs in combination with this compound. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one. One area of interest is the development of this compound as a clinical candidate for the treatment of cancer. This will require further preclinical studies to determine its safety and efficacy in animal models, as well as clinical trials to evaluate its safety and efficacy in humans. Another area of interest is the elucidation of the mechanism of action of this compound, which may provide insights into new targets for cancer therapy. Finally, there is potential for the development of this compound as a tool for studying the mechanisms of cancer cell growth and survival, as well as for testing the efficacy of other anticancer drugs in combination with this compound.
Métodos De Síntesis
The synthesis of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-methyl-2H-chromen-2-one with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol using an appropriate coupling agent. The resulting intermediate is then converted to the final product through a series of reactions involving protection and deprotection steps.
Aplicaciones Científicas De Investigación
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one has been extensively studied in preclinical models of cancer, including in vitro cell culture studies and in vivo animal models. These studies have demonstrated that this compound has potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. This compound has also been shown to have synergistic effects when used in combination with other anticancer drugs.
Safety and Hazards
Propiedades
IUPAC Name |
7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOBTVAGIQKLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

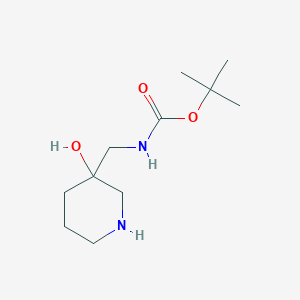
![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)
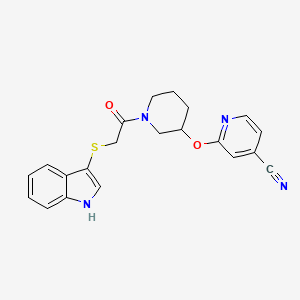

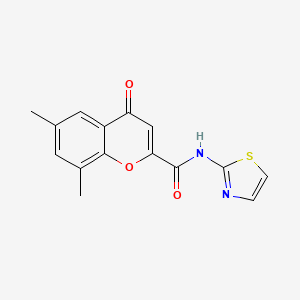
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2621824.png)


